Sakurasosaponin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

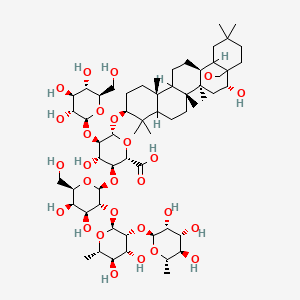

Sakurasosaponin is a compound isolated from the plant J. flammea and has been identified to have antifungal effects.

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Sakurasosaponin has been identified as a potent cytotoxic agent against various cancer cell lines. Key findings regarding its anti-cancer applications include:

- Cytotoxicity Against Cancer Cells : this compound exhibits significant cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines A549 and H1299. Research indicates that it inhibits cell proliferation in a dose- and time-dependent manner without inducing apoptosis, instead promoting autophagy through the activation of the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway .

- Mechanisms of Action : The compound's mechanism involves inducing autophagy rather than apoptosis, which is crucial for understanding its therapeutic potential. Inhibition of AMPK resulted in the abrogation of this compound-induced autophagy, highlighting the importance of this pathway in mediating its anti-proliferative effects .

- Broader Cancer Activity : Beyond NSCLC, this compound has demonstrated efficacy against other cancer types such as breast and colorectal cancers. Its ability to inhibit cancer cell growth positions it as a candidate for further development in cancer therapies .

Metabolic Profiling

Understanding the metabolism of this compound is essential for elucidating its pharmacokinetics and therapeutic efficacy:

- In Vivo Metabolism Studies : Recent studies have employed ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry to profile the metabolites of this compound in rat models. This research identified 30 provisional metabolites in feces, urine, and plasma, revealing metabolic pathways that include isomerization, deglycosylation, oxidation, hydroxylation, sulfate conjugation, and glucuronide conjugation .

- Importance of Metabolic Pathways : The identification of these metabolites aids in understanding how this compound is processed in vivo and can inform future studies on its efficacy and safety profiles.

Potential Therapeutic Applications

The implications of this compound extend beyond basic research into potential therapeutic applications:

- Development of Novel Therapies : The unique mechanism by which this compound induces autophagy suggests that it could be used in combination with other therapies to enhance anti-cancer effects or to overcome resistance to existing treatments .

- Exploration of Synthetic Analogues : Research into synthetic routes for creating analogues of this compound may lead to compounds with enhanced efficacy or modified biological profiles, broadening its therapeutic potential .

Case Studies and Research Findings

Here is a summary table highlighting key studies related to this compound's applications:

Análisis De Reacciones Químicas

In Vivo Metabolism

Recent studies have utilized advanced techniques like ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) to profile the metabolites of sakurasosaponin in vivo. Following oral administration in rats, 30 metabolites were identified across feces, urine, and plasma samples. The primary metabolic reactions observed include:

-

Isomerization

-

Deglycosylation

-

Oxidation

-

Hydroxylation

-

Sulfate Conjugation

-

Glucuronide Conjugation

These transformations indicate that this compound undergoes significant biotransformation, enhancing its pharmacological efficacy and facilitating excretion from the body .

Mechanisms of Action

This compound's anti-cancer properties are attributed to its ability to induce autophagy in cancer cells, specifically non-small cell lung cancer (NSCLC) cell lines such as A549 and H1299. The underlying mechanism involves the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and autophagy regulation .

-

Research Findings on Biological Activities

Anti-Cancer Effects

This compound has been shown to inhibit cell proliferation in NSCLC through:

-

Induction of autophagy without triggering apoptosis.

-

Dose- and time-dependent inhibition of cell growth.

-

Increased levels of LC3-II protein, a marker for autophagy.

Inhibition of AMPK activity via specific inhibitors or siRNA knockdown has been demonstrated to reverse the autophagic effects induced by this compound, highlighting the importance of this pathway in its anti-cancer activity .

Propiedades

Número CAS |

59527-84-3 |

|---|---|

Fórmula molecular |

C60H98O27 |

Peso molecular |

1251.4 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[[(2R,4S,5R,10S,13R,17S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C60H98O27/c1-23-32(64)36(68)40(72)49(78-23)84-44-38(70)33(65)24(2)79-51(44)86-45-39(71)35(67)26(21-62)81-52(45)83-43-42(74)46(85-50-41(73)37(69)34(66)25(20-61)80-50)53(87-47(43)48(75)76)82-31-12-13-56(7)27(55(31,5)6)10-14-57(8)28(56)11-15-60-29-18-54(3,4)16-17-59(29,22-77-60)30(63)19-58(57,60)9/h23-47,49-53,61-74H,10-22H2,1-9H3,(H,75,76)/t23-,24-,25+,26+,27?,28?,29?,30+,31-,32-,33-,34+,35-,36+,37-,38+,39-,40+,41+,42-,43-,44+,45+,46+,47-,49-,50-,51-,52-,53+,56-,57+,58-,59?,60-/m0/s1 |

Clave InChI |

XHQPPRZQWSUZJV-MEXQKDRRSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4C(C(C(OC4C(=O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C)CO9)O)C)C)C)OC1C(C(C(C(O1)CO)O)O)O)O)CO)O)O)C)O)O)O)O)O |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2O[C@@H]3[C@H]([C@H]([C@H](O[C@H]3O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5CC[C@@]6(C7CC[C@@]89C1CC(CCC1(CO8)[C@@H](C[C@]9([C@@]7(CCC6C5(C)C)C)C)O)(C)C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)CO)O)O)C)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4C(C(C(OC4C(=O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C)CO9)O)C)C)C)OC1C(C(C(C(O1)CO)O)O)O)O)CO)O)O)C)O)O)O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Sakurasosaponin; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.